

Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Chlorophenyl)acetohydrazide

Cat. No.: B1363106

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2-Chlorophenyl)acetohydrazide**, a molecule of interest in medicinal chemistry. This document outlines the key physicochemical properties, a detailed experimental protocol for its synthesis, and methodologies for evaluating its potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogues to provide a robust framework for research and development.

Compound Identification

Parameter	Value	Reference
Chemical Name	2-(2-Chlorophenyl)acetohydrazide	N/A
CAS Number	22631-60-3	[1][2][3][4][5]
Molecular Formula	C ₈ H ₉ ClN ₂ O	[5]
Molecular Weight	184.63 g/mol	[5]
Melting Point	157 - 159 °C	

Synthesis Protocol

The synthesis of **2-(2-Chlorophenyl)acetohydrazide** can be achieved through a two-step process starting from 2-chlorophenylacetic acid. The following protocol is based on established methods for the synthesis of related acetohydrazide derivatives.^{[6][7][8]}

Step 1: Esterification of 2-Chlorophenylacetic Acid

Reaction: 2-Chlorophenylacetic acid is converted to its corresponding ethyl ester, ethyl 2-(2-chlorophenyl)acetate, through Fischer esterification.

Experimental Protocol:

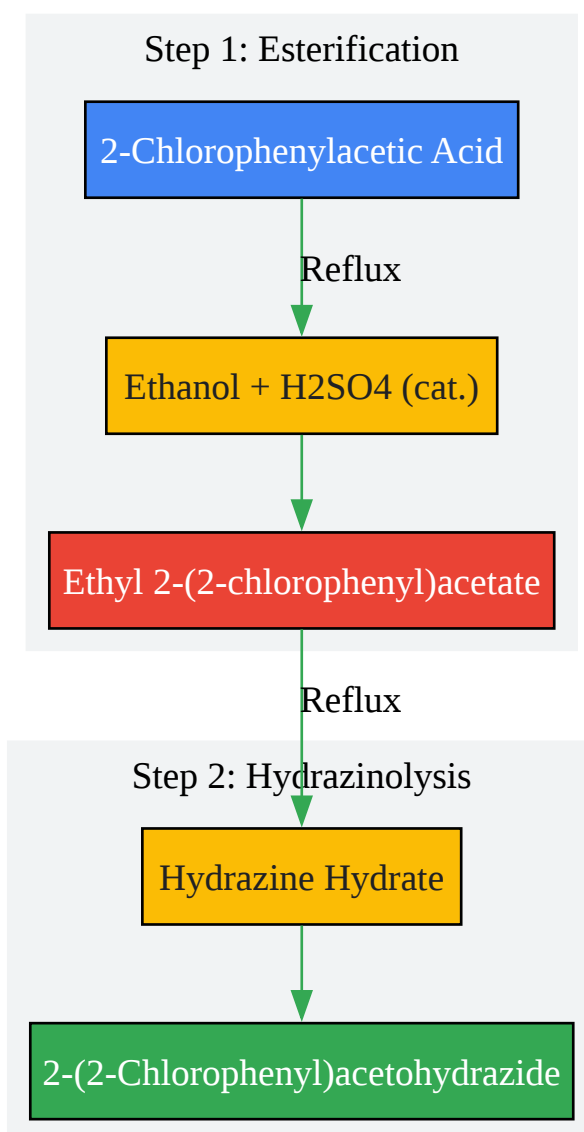
- A solution of 2-chlorophenylacetic acid (1 equivalent) in absolute ethanol (a suitable volume to dissolve the starting material) is prepared in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) is added to the solution.
- The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, the excess ethanol is removed under reduced pressure.
- The residue is dissolved in an appropriate organic solvent, such as ethyl acetate, and washed sequentially with a saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude ethyl 2-(2-chlorophenyl)acetate.
- The crude product can be purified by vacuum distillation.

Step 2: Hydrazinolysis of Ethyl 2-(2-Chlorophenyl)acetate

Reaction: The synthesized ethyl 2-(2-chlorophenyl)acetate is then reacted with hydrazine hydrate to yield the final product, **2-(2-Chlorophenyl)acetohydrazide**.

Experimental Protocol:

- A solution of ethyl 2-(2-chlorophenyl)acetate (1 equivalent) in absolute ethanol is prepared in a round-bottom flask.
- Hydrazine hydrate (1.5-2 equivalents) is added dropwise to the solution at room temperature.
- The reaction mixture is stirred at room temperature or gently heated under reflux for 8-12 hours, with reaction progress monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
- The solid is washed with cold ethanol and dried under vacuum to afford **2-(2-Chlorophenyl)acetohydrazide**.
- The product can be further purified by recrystallization from a suitable solvent like ethanol.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(2-Chlorophenyl)acetohydrazide**.

Biological Activity Evaluation

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[6][7][9][10] The following sections detail generalized protocols for assessing the biological potential of **2-(2-Chlorophenyl)acetohydrazide**.

Antimicrobial Activity

A common method for evaluating antimicrobial activity is the agar disk diffusion method.

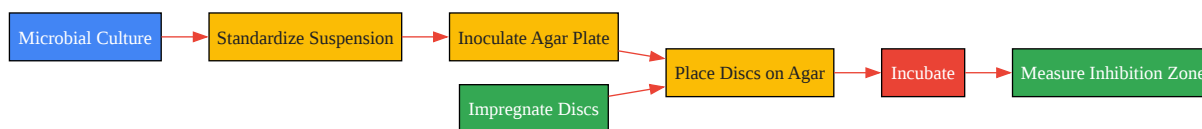
Experimental Protocol:

- Bacterial or fungal strains are cultured in appropriate broth overnight.
- The microbial suspension is standardized to a specific turbidity (e.g., 0.5 McFarland standard).
- The standardized microbial suspension is uniformly swabbed onto the surface of Mueller-Hinton agar plates.
- Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of **2-(2-Chlorophenyl)acetohydrazide** dissolved in a suitable solvent (e.g., DMSO).
- The impregnated discs are placed on the agar surface.
- A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a solvent control (disc with solvent only) are used as positive and negative controls, respectively.
- The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- The diameter of the zone of inhibition around each disc is measured in millimeters.

Data Presentation: While specific data for **2-(2-Chlorophenyl)acetohydrazide** is not available, the table below shows representative data for related acetohydrazide derivatives against various microbial strains.

Compound	Organism	Zone of Inhibition (mm)
Derivative A	Staphylococcus aureus	18
Derivative A	Escherichia coli	15
Derivative B	Candida albicans	12

Note: The data presented is illustrative and based on findings for structurally similar compounds.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-Chlorophenyl)acetohydrazide, 22631-60-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. 2-(2-氯苯基)乙酰肼 | CAS:22631-60-3 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. Synthesis, cytotoxicity, and pro-apoptosis activity of etodolac hydrazide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1363106#cas-number-and-molecular-formula-of-2-2-chlorophenyl-acetohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com